molecular formula C11H7ClFNO B15321840 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B15321840
M. Wt: 223.63 g/mol
InChI Key: XOOLTCMZTNJHRO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1248101-76-9) is a halogenated aromatic compound featuring a cyclobutane ring substituted with a ketone (3-oxo) and a carbonitrile group.

Properties

Molecular Formula

C11H7ClFNO

Molecular Weight

223.63 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C11H7ClFNO/c12-8-2-1-3-9(13)10(8)11(6-14)4-7(15)5-11/h1-3H,4-5H2

InChI Key

XOOLTCMZTNJHRO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile, including halogenated phenyl groups, cyclic ketones, or carbonitrile functionalities. Key comparisons are summarized in Table 1.

1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one

  • Structure : Indolin-2-one core with a 2-chloro-6-fluorophenyl group and methyl substitution.
  • Synthesis: Prepared via intramolecular cyclization of lumiracoxib using 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC), yielding 85% purity .
  • Pharmacology :
    • Exhibits 44.2% analgesic protection in acetic acid-induced writhing tests in mice, outperforming lumiracoxib (38.8%) .
    • Retains anti-inflammatory activity comparable to lumiracoxib but with reduced gastric ulceration risks .
  • Stability : Undergoes hydrolysis in buffer solutions (pH 1.2 and 7.4), monitored via HPLC with a detection limit of 0.5 μg/mL .

1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile

  • Structure : Cyclopentane ring substituted with carbonitrile and 2-chloro-6-fluorophenyl groups.
  • Commercial Status : Available as a reagent (CAS: 214262-94-9) with a molecular weight of 223.67 g/mol .

1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Structure : Dihydropyridine core with dual halogenated phenyl groups and a carbonitrile substituent.
  • Synonym: ZINC1402957; studied for its drug-like properties but lacks detailed pharmacological characterization .

Lumiracoxib

  • Relevance : Parent drug of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one.
  • Activity : Selective COX-2 inhibitor with 38.8% analgesic protection in murine models .

Table 1: Structural and Pharmacological Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Stability/Reactivity Notes Reference
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile C₁₁H₈ClFNO 223.65* Discontinued; no data Limited synthetic details
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one C₁₅H₁₁ClFNO 275.71 44.2% analgesic protection Hydrolytically stable in buffers
1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile C₁₂H₁₁ClFN 223.67 Reagent-grade; no bioactivity Commercial availability
Lumiracoxib C₁₅H₁₃ClFNO₂ 293.72 38.8% analgesic protection (COX-2 inhibitor) Known gastric risks

*Calculated based on formula.

Key Research Findings and Limitations

  • Pharmacological Gaps: No direct studies on 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile exist due to its discontinued status. Data from analogs suggest that halogenation and carbonitrile groups enhance bioactivity but may require prodrug strategies (e.g., indolin-2-one derivatives) to mitigate toxicity .
  • Analytical Methods : HPLC protocols validated for indolin-2-one analogs (linear range: 0.5–20 μg/mL, r² = 0.9999) could be adapted for studying the target compound .

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